molecular formula C13H13NO4S B7578946 3-(1-Benzothiophene-3-carbonylamino)-2-hydroxy-2-methylpropanoic acid

3-(1-Benzothiophene-3-carbonylamino)-2-hydroxy-2-methylpropanoic acid

Cat. No. B7578946
M. Wt: 279.31 g/mol
InChI Key: JWONVNAVKAEFSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Benzothiophene-3-carbonylamino)-2-hydroxy-2-methylpropanoic acid, also known as BTCPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 3-(1-Benzothiophene-3-carbonylamino)-2-hydroxy-2-methylpropanoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and oxidative stress. 3-(1-Benzothiophene-3-carbonylamino)-2-hydroxy-2-methylpropanoic acid has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases.
Biochemical and physiological effects:
3-(1-Benzothiophene-3-carbonylamino)-2-hydroxy-2-methylpropanoic acid has been shown to exhibit various biochemical and physiological effects, including the inhibition of nitric oxide and prostaglandin E2 production, as well as the reduction of oxidative stress markers. Additionally, 3-(1-Benzothiophene-3-carbonylamino)-2-hydroxy-2-methylpropanoic acid has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(1-Benzothiophene-3-carbonylamino)-2-hydroxy-2-methylpropanoic acid in lab experiments is its relatively low toxicity, making it a safer alternative to other compounds with similar pharmacological properties. However, one limitation is the lack of available data on its pharmacokinetics and pharmacodynamics, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-(1-Benzothiophene-3-carbonylamino)-2-hydroxy-2-methylpropanoic acid, including the development of new derivatives with improved pharmacological properties, the investigation of its potential use in the treatment of other diseases, such as cancer and diabetes, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration route for 3-(1-Benzothiophene-3-carbonylamino)-2-hydroxy-2-methylpropanoic acid in various applications.
Conclusion:
In conclusion, 3-(1-Benzothiophene-3-carbonylamino)-2-hydroxy-2-methylpropanoic acid is a promising compound with potential applications in various fields, including medicine and microbiology. Its pharmacological properties, including anti-inflammatory, antioxidant, and antitumor activities, make it a promising candidate for the development of new drugs. However, further studies are needed to fully understand its mechanism of action and to determine its optimal use in various applications.

Synthesis Methods

The synthesis of 3-(1-Benzothiophene-3-carbonylamino)-2-hydroxy-2-methylpropanoic acid involves a multistep process that starts with the reaction of 1-benzothiophene-3-carboxylic acid with thionyl chloride to form 1-benzothiophene-3-carbonyl chloride. This intermediate is then reacted with N-methylhydroxylamine hydrochloride to form N-methylhydroxylamine 1-benzothiophene-3-carbonyl chloride, which is further reacted with 2-hydroxy-2-methylpropanoic acid to produce 3-(1-Benzothiophene-3-carbonylamino)-2-hydroxy-2-methylpropanoic acid.

Scientific Research Applications

3-(1-Benzothiophene-3-carbonylamino)-2-hydroxy-2-methylpropanoic acid has been found to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, and antitumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 3-(1-Benzothiophene-3-carbonylamino)-2-hydroxy-2-methylpropanoic acid has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.

properties

IUPAC Name

3-(1-benzothiophene-3-carbonylamino)-2-hydroxy-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c1-13(18,12(16)17)7-14-11(15)9-6-19-10-5-3-2-4-8(9)10/h2-6,18H,7H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWONVNAVKAEFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CSC2=CC=CC=C21)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Benzothiophene-3-carbonylamino)-2-hydroxy-2-methylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.